molecular formula C15H16ClN5O3 B11045169 ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11045169
M. Wt: 349.77 g/mol
InChI Key: IDNDKLSGJYYTGR-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: This step involves the chlorination of the aniline derivative, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: This involves the reaction of the chlorinated aniline with formamide or a similar reagent to introduce the imino group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.

    Industrial Applications: The compound is utilized in the development of agrochemicals and dyes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can be compared with other similar compounds, such as:

    2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: This compound shares a similar structural motif but differs in its biological activity and applications.

    Indole Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities, including antiviral and anticancer properties.

The uniqueness of ETHYL 2-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H16ClN5O3

Molecular Weight

349.77 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[amino-(4-chloroanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C15H16ClN5O3/c1-2-24-13(23)8-11-7-12(22)20-15(19-11)21-14(17)18-10-5-3-9(16)4-6-10/h3-7H,2,8H2,1H3,(H4,17,18,19,20,21,22)

InChI Key

IDNDKLSGJYYTGR-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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